molecular formula C13H14N2O4 B2804733 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide CAS No. 898372-80-0

3-(2-Ethoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2804733
CAS No.: 898372-80-0
M. Wt: 262.265
InChI Key: FYMHKVKAMULTOJ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyacetamido)benzofuran-2-carboxamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.265 g/mol. This compound belongs to the benzofuran class, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:

    8-Aminoquinoline Installation:

    C–H Arylation: Palladium-catalyzed C–H arylation is used to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

    Transamidation: The directing group is cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.

Chemical Reactions Analysis

3-(2-Ethoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents for oxidation and reduction reactions .

Scientific Research Applications

3-(2-Ethoxyacetamido)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-(2-Ethoxyacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .

Properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-18-7-10(16)15-11-8-5-3-4-6-9(8)19-12(11)13(14)17/h3-6H,2,7H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHKVKAMULTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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